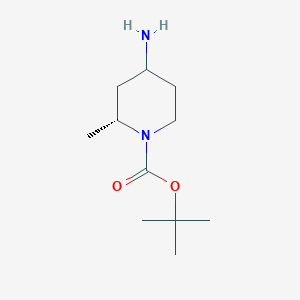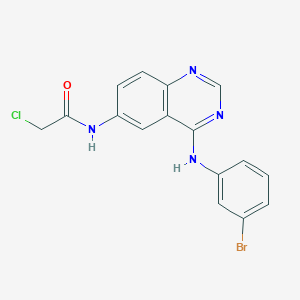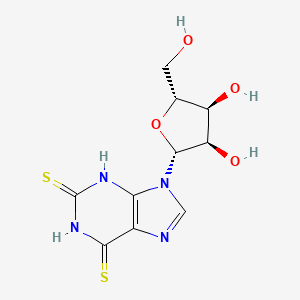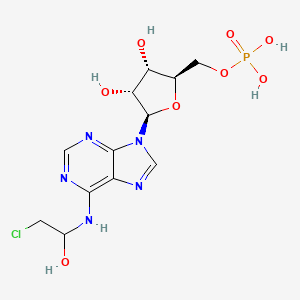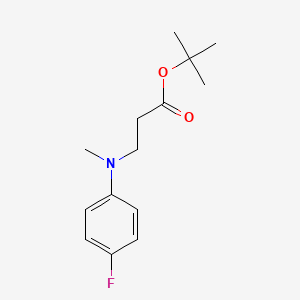
1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions
Industrial Production Methods
Industrial production of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrafluoro-7-(methylthio)acridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine core can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with various substituents.
Scientific Research Applications
1,2,3,4-Tetrafluoro-7-(methylthio)acridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and photochemical applications.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 7-(Methylthio)-1,2,3,4-tetrafluoroacridine
- Other fluorinated acridine derivatives
Uniqueness
1,2,3,4-Tetrafluoro-7-(methylthio)acridine is unique due to the specific arrangement of fluorine atoms and the presence of the methylthio group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
643032-51-3 |
|---|---|
Molecular Formula |
C14H7F4NS |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-7-methylsulfanylacridine |
InChI |
InChI=1S/C14H7F4NS/c1-20-7-2-3-9-6(4-7)5-8-10(15)11(16)12(17)13(18)14(8)19-9/h2-5H,1H3 |
InChI Key |
URQHQYXNBCUGAB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


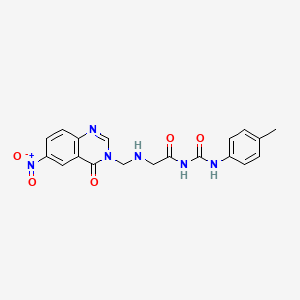
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
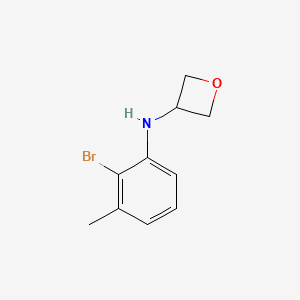
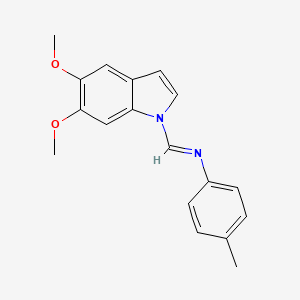
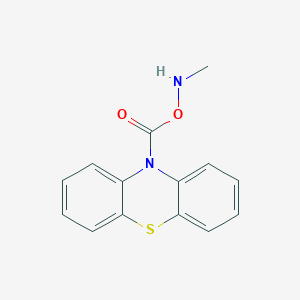
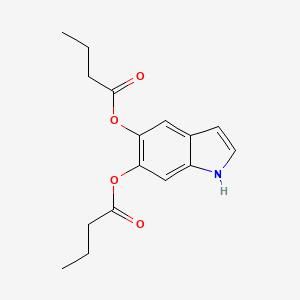
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
